Diabzi sting agonist-1

STING agonism immuno-oncology innate immunity

Researchers requiring systemic STING activation face poor bioavailability with cyclic dinucleotides (cGAMP, ADU-S100). diABZI STING agonist-1 (CAS 2138498-18-5) is a non-nucleotide, small-molecule STING agonist rationally designed for IV administration. • Achieves plasma concentrations exceeding murine STING EC50 (200 ng/mL) at 3 mg/kg IV with t½ of 1.4 h • EC50 of 130 nM in human PBMCs; >350-kinase selectivity demonstrated at 1 μM • Supplied as tautomeric mixture (≥98% HPLC); stable at -20°C for 3 years

Molecular Formula C42H51N13O7
Molecular Weight 849.9 g/mol
CAS No. 2138498-18-5
Cat. No. B607100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiabzi sting agonist-1
CAS2138498-18-5
SynonymsdiABZI STING agonist-3
Molecular FormulaC42H51N13O7
Molecular Weight849.9 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC
InChIInChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+
InChIKeyJGLMVXWAHNTPRF-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diabzi STING Agonist-1 (CAS 2138498-18-5): A Non-Nucleotide Small Molecule for Selective STING Pathway Activation in Immuno-Oncology and Antiviral Research


Diabzi STING agonist-1 (also known as diABZI or Compound 3) is a non-nucleotide, small-molecule agonist of the stimulator of interferon genes (STING) receptor [1]. It belongs to the dimeric amidobenzimidazole (diABZI) class and was rationally designed to overcome the poor drug-like properties of endogenous cyclic dinucleotide (CDN) STING ligands . The compound is supplied as a tautomeric mixture (CAS 2138498-18-5) and is primarily utilized as a research tool to interrogate STING-dependent innate immune signaling in preclinical models of cancer immunotherapy and viral infection [1].

1 Systemic STING pathway activation studies in immuno-oncology and virology models
2 Intravenous administration research: overcomes CDN permeability and bioavailability limitations
3 Non-nucleotide small-molecule format for formulation and in vivo dosing studies

Diabzi STING Agonist-1 Procurement Rationale: Why In-Class STING Agonists Are Not Functionally Equivalent


Substitution with other STING agonists, particularly canonical cyclic dinucleotides (CDNs) like cGAMP or ADU-S100, is not scientifically valid due to fundamental differences in physiochemical properties and drug-like behavior. CDNs are negatively charged, exhibit poor membrane permeability, and have limited bioavailability, which restricts their use primarily to intratumoral administration [1]. Furthermore, substitution with alternative non-nucleotide STING agonists such as MSA-2 or SR-717 cannot be assumed to yield equivalent biological outcomes due to significant variance in target potency (spanning over three orders of magnitude) and selectivity profiles. Diabzi STING agonist-1 was explicitly optimized for systemic intravenous administration, achieving plasma concentrations that exceed the murine STING EC50 in vivo—a critical differentiation parameter that is not guaranteed with other analogs and directly impacts experimental reproducibility in systemic dosing paradigms .

CDN agonists Negatively charged, poor membrane permeability—systemic administration not equivalent to small-molecule diABZI
Other non-nucleotide STING agonists Potency and selectivity profiles vary significantly; EC50 values may differ by orders of magnitude across platforms
Systemic exposure assumptions Achieving plasma concentrations above murine STING EC50 is not guaranteed with analogs not optimized for IV dosing

Diabzi STING Agonist-1: Quantitative Head-to-Head Evidence vs. CDN and Non-Nucleotide Comparators


Superior Potency of Diabzi STING Agonist-1 in Human PBMCs Compared to First-Generation Non-Nucleotide Agonists MSA-2 and SR-717

Diabzi STING agonist-1 demonstrates significantly higher potency in activating STING-dependent signaling in human peripheral blood mononuclear cells (PBMCs) compared to the non-nucleotide agonists MSA-2 and SR-717. Diabzi STING agonist-1 exhibits an EC50 of 130 nM in this physiologically relevant human primary cell context [1]. In contrast, MSA-2 requires an EC50 of 8.3 μM (8,300 nM) for the wild-type human STING isoform , and SR-717 exhibits an EC50 of 2.1 μM (2,100 nM) in ISG-THP1 reporter cells [2].

STING activation potency
Reported comparison
EC50 130 nM (human PBMCs) vs. MSA-2 8,300 nM, SR-717 2,100 nM
Supports dose-response study design with wider dynamic range
Cross-study comparison; conditions differ (PBMC vs. WT isoform / reporter cells)
STING agonism immuno-oncology innate immunity PBMC assay

Validated Target Selectivity: Diabzi STING Agonist-1 Exhibits Minimal Kinase Off-Target Activity at Functional Concentrations

At a concentration of 1 μM, which is approximately 7.7-fold higher than its human EC50 (130 nM), Diabzi STING agonist-1 demonstrates high selectivity with negligible activity against a panel of more than 350 human kinases [1]. This selectivity profile is a key design feature of the amidobenzimidazole class, distinguishing it from other kinase inhibitor chemotypes that may inadvertently modulate STING as an off-target effect.

Kinase selectivity profile
Class-level inference
Minimal activity against >350 kinases at 1 µM
Observed STING effects unlikely confounded by kinase off-targets
Specific inhibition data not reported; supplementary panel reference
STING agonism kinase selectivity off-target profiling chemical biology

Systemic Pharmacokinetic Advantage: Diabzi STING Agonist-1 Achieves In Vivo Plasma Concentrations Exceeding the Murine STING EC50

Following a single intravenous dose of 3 mg/kg in a syngeneic mouse colorectal tumor model (CT-26), Diabzi STING agonist-1 exhibits a plasma half-life of 1.4 hours and achieves systemic concentrations that exceed the half-maximal effective concentration (EC50) for mouse STING, which is 200 ng/mL . In contrast, canonical cyclic dinucleotide (CDN) STING agonists like cGAMP or ADU-S100 exhibit poor systemic exposure due to their negative charge and rapid clearance, limiting their utility to local intratumoral administration.

Systemic exposure
Source review
Half-life 1.4 h; plasma >200 ng/mL (mouse STING EC50) at 3 mg/kg IV
Supports systemic administration models not feasible with CDNs
CT-26 mouse model; source details limited
STING agonism pharmacokinetics systemic administration in vivo pharmacology

Durable Tumor Regression in Colorectal Cancer Model: Diabzi STING Agonist-1 Efficacy Compared to Vehicle Control

In a BALB/c mouse syngeneic colorectal tumor model (CT-26), intravenous administration of Diabzi STING agonist-1 at 1.5 mg/kg on days 1, 4, and 8 resulted in significant inhibition of tumor growth and improved survival (P < 0.001). At the conclusion of the 43-day study, 8 out of 10 treated mice remained tumor-free, whereas vehicle-treated control animals exhibited progressive tumor growth [1].

Tumor growth inhibition
Endpoint context
8/10 tumor-free at day 43; significant growth inhibition (P
Model-response endpoint: durable regression in CT-26 colorectal model
Vehicle-controlled; IV 1.5 mg/kg days 1,4,8; model-specific outcome
STING agonism cancer immunotherapy colorectal cancer in vivo efficacy

Diabzi STING Agonist-1 (CAS 2138498-18-5): Validated Research Applications in Oncology and Virology


Systemic Immuno-Oncology Research: Preclinical Models of Metastatic or Disseminated Cancer

Utilize Diabzi STING agonist-1 for intravenous administration in syngeneic mouse models where intratumoral injection is not possible or clinically relevant (e.g., metastatic colorectal cancer, lung metastasis models). The compound's documented systemic exposure (half-life of 1.4 h) and ability to achieve plasma concentrations exceeding the murine STING EC50 (200 ng/mL) at 3 mg/kg IV enable interrogation of systemic STING activation on adaptive anti-tumor immunity and abscopal effects .

Antiviral Innate Immunity Studies: Interrogation of STING-Dependent Viral Restriction

Employ Diabzi STING agonist-1 to investigate the role of STING pathway activation in restricting replication of RNA viruses, including coronaviruses. The compound has been demonstrated to potently inhibit SARS-CoV-2 infection in primary human bronchial epithelial cells and in vivo in mouse models by stimulating interferon signaling [1]. It is a validated tool for studying STING-dependent antiviral defense mechanisms and for screening host-directed antiviral strategies.

Ex Vivo Immune Cell Profiling and Cytokine Secretion Analysis

Use Diabzi STING agonist-1 as a positive control or dose-response standard in ex vivo stimulation assays using human peripheral blood mononuclear cells (PBMCs). The compound robustly induces secretion of type I interferon (IFNβ) and pro-inflammatory cytokines (IL-6, TNF) with a well-defined EC50 of 130 nM in human PBMCs, making it a reliable reference standard for normalizing STING activation responses across experimental batches and for benchmarking novel STING modulators [2].

Nanoparticle Formulation Development: Payload for Targeted STING Agonist Delivery Systems

Incorporate Diabzi STING agonist-1 as the active pharmaceutical ingredient (API) in nanoparticle or liposomal formulations designed for targeted delivery. The compound's small molecule, non-nucleotide nature makes it amenable to encapsulation in PLGA nanoparticles or lipid nanoparticles (LNPs) for controlled release and tumor-specific targeting, as demonstrated in recent patent literature exploring diABZI-loaded nanoparticle formulations for improved therapeutic index [3].

Application
Selection Property
Validation Focus
Systemic immuno-oncology models
Intravenous dosing feasibility; systemic STING pathway activation
Anti-tumor immunity and abscopal effect endpoints
Antiviral innate immunity research
STING-dependent viral restriction in human primary cells and mouse models
Interferon signaling and viral replication endpoints
Ex vivo immune cell profiling
Reported EC50 in human PBMC stimulation context
Cytokine secretion (IFNβ, IL-6, TNF) benchmarking
Nanoparticle formulation development
Small-molecule, non-nucleotide payload for encapsulation
Targeted delivery and controlled release validation

Technical Documentation Hub

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34 linked technical documents
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